molecular formula C20H28N2O5S2 B2815439 (1-(methylsulfonyl)piperidin-4-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1448136-85-3

(1-(methylsulfonyl)piperidin-4-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No.: B2815439
CAS No.: 1448136-85-3
M. Wt: 440.57
InChI Key: ZDMUFDPMMGDQKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(methylsulfonyl)piperidin-4-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a useful research compound. Its molecular formula is C20H28N2O5S2 and its molecular weight is 440.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Crystal Structure Studies :

    • Yang et al. (2008) studied the crystal structure of a similar compound, highlighting its piperidine and pyrrolidine ring conformations (Yang et al., 2008).
    • Girish et al. (2008) synthesized and analyzed the crystal structure of a related piperidine compound, providing insights into its molecular geometry and hydrogen bonding patterns (Girish et al., 2008).
  • Synthesis and Conformational Studies :

    • Izquierdo et al. (1991) synthesized a series of compounds with a similar azabicyclo[3.2.1]octane structure, providing details on their synthesis, NMR spectroscopy, and X-ray diffraction analysis (Izquierdo et al., 1991).
  • Medicinal Chemistry Applications :

    • Crawforth et al. (2000) explored compounds with a similar 8-aza-bicyclo[3.2.1]octane structure for their potential as h5-HT2A receptor antagonists, indicating a direction for research into neurological or psychiatric applications (Crawforth et al., 2000).
  • Antimicrobial Activity :

    • Mallesha and Mohana (2014) synthesized and evaluated the antimicrobial activities of methanone oxime derivatives, which could provide a basis for investigating the antimicrobial potential of similar compounds (Mallesha & Mohana, 2014).

Properties

IUPAC Name

[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-(1-methylsulfonylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O5S2/c1-28(24,25)21-11-9-15(10-12-21)20(23)22-16-7-8-17(22)14-19(13-16)29(26,27)18-5-3-2-4-6-18/h2-6,15-17,19H,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMUFDPMMGDQKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.